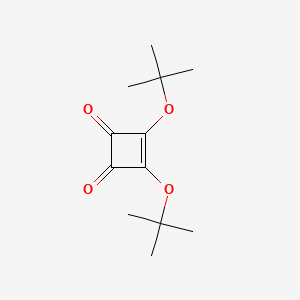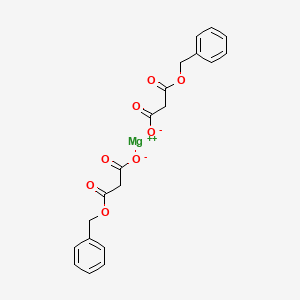
1,3-Bis(3-bromophenyl)benzol
Übersicht
Beschreibung
“1,3-Bis(3-bromophenyl)benzene” is a chemical compound that belongs to the family of aromatic hydrocarbons . It is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma .
Synthesis Analysis
The synthesis of “1,3-Bis(3-bromophenyl)benzene” involves several steps. In one study, the compound was synthesized by on-surface Ullmann polymerization of 1,3-bis(p-bromophenyl)-5-(p-iodophenyl)benzene precursors on Au (111) under ultra-high vacuum conditions . Another study reported a two-step mechanism for electrophilic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “1,3-Bis(3-bromophenyl)benzene” is characterized by a six-membered ring, with each carbon atom in the ring bonded to only one hydrogen atom . The molecular formula is C8H8Br2, with a molecular weight of 263.957 .
Chemical Reactions Analysis
The chemical reactions of “1,3-Bis(3-bromophenyl)benzene” involve electrophilic substitution reactions, such as nitration, sulphonation, halogenation, and Friedel Craft’s alkylation and acylation reactions . In addition, the compound can undergo addition reactions, such as the addition of chlorine in the presence of ultraviolet light .
Physical And Chemical Properties Analysis
“1,3-Bis(3-bromophenyl)benzene” is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents . Upon combustion, it produces a sooty flame .
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 1,3-Bis(3-bromophenyl)benzol
This compound ist eine vielseitige Verbindung mit einer Reihe von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen.
Oberflächenbasierte Synthese von zweidimensionalen Polymeren: Die Verbindung wird bei der oberflächenbasierten Synthese von zweidimensionalen Polymeren eingesetzt. Diese Polymere werden direkt auf Metalloberflächen unter Ultrahochvakuumbedingungen hergestellt. Das Verfahren zielt darauf ab, langreichweitig geordnete Strukturen mit potenziellen Anwendungen in der Elektronik zu schaffen, da sie über einstellbare Bandlücken und Ladungsträgermobilität verfügen .
Hierarchische Herstellung von Wabennetzwerken: Ein hierarchischer Ansatz unter Verwendung von this compound ermöglicht die Herstellung von Wabennetzwerken. Diese Methode beinhaltet einen sequentiellen Polymerisationsprozess, der Defekte reduziert und zur Bildung geordneter poröser Strukturen führt .
Entwicklung von Adsorptionsmembranen: Diese Verbindung spielt eine wichtige Rolle bei der Synthese von porösen aromatischen Gerüsten. Diese Gerüste werden dann zur Entwicklung von Adsorptionsmembranen verwendet, die in der Lage sind, organische Schadstoffe zu behandeln und so zur Säuberung der Umwelt beitragen .
Organische Leuchtdioden (OLEDs): Im Bereich der Optoelektronik wird this compound zur Herstellung von hocheffizienten OLEDs verwendet. Diese Geräte basieren auf Pyridin und sind aufgrund ihres Potenzials für die Entwicklung energieeffizienterer Beleuchtungen und Displays von Bedeutung .
Oberflächengestützte Reaktionen unter Ultrahochvakuumbedingungen: Die Reaktivität der Verbindung wird bei oberflächengestützten Reaktionen unter Ultrahochvakuumbedingungen genutzt. Diese Reaktionen sind entscheidend für die Synthese verschiedener kovalenter organischer Gerüste mit Anwendungen in der Katalyse und Sensortechnologie .
Stabilisierung von Gegenionen für elektrophile Kationen: This compound-Derivate werden zur Herstellung stabilisierender Gegenionen verwendet. Diese Gegenionen unterstützen elektrophile organische und metallorganische Kationen, die in verschiedenen chemischen Syntheseprozessen wichtig sind .
Wirkmechanismus
Target of Action
1,3-Bis(3-bromophenyl)benzene is primarily used as a building block in the synthesis of covalent organic frameworks (COFs) . These COFs are the primary targets of 1,3-Bis(3-bromophenyl)benzene. The compound interacts with these frameworks to form structures with potential applications in various fields .
Mode of Action
The interaction of 1,3-Bis(3-bromophenyl)benzene with its targets involves the formation of covalent bonds to create a two-dimensional framework . This process is dependent on the choice of substrate . The compound’s bromine atoms allow it to form these covalent bonds, leading to the creation of the desired COFs .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Bis(3-bromophenyl)benzene is the synthesis of COFs . The compound’s ability to form covalent bonds allows it to create these frameworks, which can then be used in various applications .
Pharmacokinetics
Given its use as a building block in the synthesis of cofs, it is likely that these properties would be significantly influenced by the conditions under which the synthesis occurs .
Result of Action
The primary result of the action of 1,3-Bis(3-bromophenyl)benzene is the formation of COFs . These frameworks have potential applications in various fields, including the development of adsorption membranes to treat organic pollutants .
Action Environment
The action of 1,3-Bis(3-bromophenyl)benzene is influenced by environmental factors such as the choice of substrate and the conditions under which the synthesis occurs . For example, the on-surface synthesis of a two-dimensional covalent organic framework from 1,3-Bis(3-bromophenyl)benzene under ultra-high vacuum conditions is shown to be dependent on the choice of substrate .
Safety and Hazards
“1,3-Bis(3-bromophenyl)benzene” may be corrosive to metals and can cause severe skin burns and eye damage. It may also cause skin irritation and serious eye irritation. Inhalation can be fatal, and it may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Zukünftige Richtungen
The future directions for “1,3-Bis(3-bromophenyl)benzene” could involve further exploration of its properties and potential applications. For instance, one study reported the post-synthetic decoupling of covalent polyphenylene networks from Au (111) by intercalation of a chemisorbed iodine monolayer . This suggests potential applications in the fabrication of novel 2D polymeric materials .
Eigenschaften
IUPAC Name |
1,3-bis(3-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKHIPSLESGJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477346 | |
| Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95962-62-2 | |
| Record name | 1,1':3',1''-Terphenyl, 3,3''-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)





